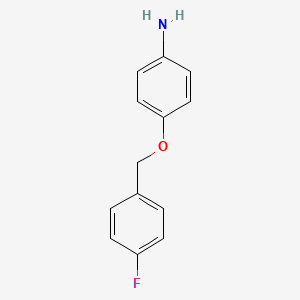

4-(4-Fluoro-benzyloxy)-phenylamine

Übersicht

Beschreibung

4-(4-Fluoro-benzyloxy)-phenylamine is an organic compound with the molecular formula C14H14FNO. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenylamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 4-fluorobenzyl chloride with phenol in the presence of a base to form 4-(4-fluorobenzyloxy)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-benzyloxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-benzyloxy)-phenylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Fluoro-benzyloxy)-benzylamine: Similar in structure but with a benzylamine group instead of a phenylamine group.

4-Fluorobenzoic acid: Contains a fluorine atom attached to a benzoic acid structure.

4-Fluorophenol: Features a fluorine atom attached to a phenol group

Uniqueness

4-(4-Fluoro-benzyloxy)-phenylamine is unique due to its specific combination of a fluorine atom, benzyloxy group, and phenylamine structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

4-(4-Fluoro-benzyloxy)-phenylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂FNO, with a molecular weight of approximately 219.24 g/mol. The compound features a phenylamine moiety linked to a benzyloxy group, where a fluorine atom is positioned para to the amine group. This configuration enhances the compound's lipophilicity, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FNO |

| Molecular Weight | 219.24 g/mol |

| Structural Features | Fluoro-substituted benzyloxy group, phenylamine moiety |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the fluoro group is believed to enhance selectivity and binding affinity, making it a promising candidate for drug development.

Target Interactions

Research indicates that compounds with similar structural features often act on specific receptors or enzymes. For instance, studies have shown that the fluoro substitution can improve the potency of compounds in binding assays, particularly against receptor tyrosine kinases and other enzyme classes .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Kinase Inhibition : The compound has been explored as a potential kinase inhibitor, showing selective activity against certain receptor tyrosine kinases. This selectivity is crucial for reducing off-target effects commonly associated with kinase inhibitors .

- PPAR Agonism : In related research, analogs of this compound were evaluated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolic regulation and inflammation . The findings suggested that modifications to the benzyloxy group could enhance agonistic activity.

- Cellular Effects : In vitro studies have demonstrated that this compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism. Its effects on cell viability and proliferation were assessed using various cancer cell lines .

Case Study 1: Kinase Activity Evaluation

A study focused on evaluating the kinase inhibition properties of structurally similar compounds, including this compound. The half-maximal inhibitory concentration (IC50) values were determined using enzyme assays:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | <10 | High |

| Related Compound A | 20 | Moderate |

| Related Compound B | 15 | Moderate |

The results indicated that this compound exhibited superior selectivity compared to its analogs .

Case Study 2: PPAR Activation

In another investigation, derivatives of the compound were tested for their ability to activate PPARα:

| Compound | EC50 (µM) | Efficacy (%) |

|---|---|---|

| This compound | <5 | 85 |

| Analog C | 10 | 75 |

| Analog D | >10 | 60 |

This study demonstrated that the fluoro substitution significantly enhanced the compound’s efficacy as a PPARα agonist .

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLZHPOOMPGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424551 | |

| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53234-85-8 | |

| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.